molecular formula C7H8FNO B581227 (3-Amino-2-fluorophenyl)methanol CAS No. 1051899-73-0

(3-Amino-2-fluorophenyl)methanol

Cat. No. B581227
CAS RN: 1051899-73-0
M. Wt: 141.145
InChI Key: DHBSPQXMPAFUKP-UHFFFAOYSA-N
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Description

“(3-Amino-2-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.145 .


Molecular Structure Analysis

The molecular structure of “(3-Amino-2-fluorophenyl)methanol” consists of a phenyl ring substituted with an amino group at the 3rd position and a fluorine atom at the 2nd position. The phenyl ring is also attached to a methanol group .


Physical And Chemical Properties Analysis

“(3-Amino-2-fluorophenyl)methanol” is predicted to have a boiling point of 272.4±25.0 °C and a density of 1.286±0.06 g/cm3 . It is also predicted to have a pKa value of 14.05±0.10 .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production through various thermochemical conversion pathways such as steam reforming, partial oxidation, and autothermal reforming. Recent advances focus on catalyst development and reactor technology to improve efficiency and selectivity towards hydrogen and CO2 production, highlighting the significance of copper-based and palladium-zinc alloy catalysts in these processes (García et al., 2021).

Methanol as a Fuel and Fuel Additive

Methanol is recognized for its clean-burning properties, making it an attractive alternative or additive to traditional fuels. It significantly reduces emissions when burned, contributing to environmental sustainability. The utilization of methanol in internal combustion engines, either in pure form or blended with gasoline, presents advantages in emissions reduction and engine performance, especially in spark ignition (SI) engines. Research indicates that methanol-gasoline blends improve engine performance and reduce emissions compared to conventional gasoline (Cybulski, 1994).

Safety and Hazards

“(3-Amino-2-fluorophenyl)methanol” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSPQXMPAFUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692913
Record name (3-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1051899-73-0
Record name (3-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-2-fluorophenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-amino-2-fluorobenzoic acid (APIN, 250 mg, 1.612 mmol) was dissolved in 10 mL of anhydrous THF under N2 atmosphere. Solution was cooled at 0° C. in an ice-water bath. LiAlH4 (FLUKA, 183 mg, 4.83 mmol) was added. Reaction was stirred under nitrogen at room temperature. After 2 h one equivalent of LiAlH4 (FLUKA, 61 mg, 1.62 mmol) was added to the mixture and reaction was stirred at room temperature overnight. Another equivalent of LiAlH4 (FLUKA, 61 mg, 1.62 mmol) was added. After 5 h The reaction mixture was quenched by adding MeOH. Solvent was evaporated to obtain an orange syrup that was dissolved in EtOAc and partitioned with saturated NaHCO3 (aqueous) (10 mL of saturated solution+15 mL of distilled water). Aqueous phase was extracted with EtOAc, organic layers were combined and dried with MgSO4 (anh), filtered off and concentrated. Crude was purified using silica gel cartridge with linear gradient 0-85% DCM/MeOH to yield the title compound (114 mg, 0.808 mmol, 50.1% yield) as yellow syrup. 1H NMR (300 MHz, DMSO-d6) δ ppm: 6.50-6.85 (m, 3H), 4.95-5.08 (m, 3H), 4.44 (d, 2H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
61 mg
Type
reactant
Reaction Step Three
Quantity
61 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50.1%

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